molecular formula C12H16O3 B1603266 Methyl 2-(3-methoxyphenyl)-2-methylpropanoate CAS No. 32454-33-4

Methyl 2-(3-methoxyphenyl)-2-methylpropanoate

Cat. No. B1603266
CAS RN: 32454-33-4
M. Wt: 208.25 g/mol
InChI Key: FVSBGHWTPTUGCQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility, and spectral data (IR, NMR, etc.).


Scientific Research Applications

Chemical Synthesis and Structural Analysis

Methyl 2-(3-methoxyphenyl)-2-methylpropanoate has been studied in the context of chemical synthesis and structural analysis. For example, its derivatives were found in the fruits of Morinda citrifolia, with their structures established using MS and NMR methods (Wang, He, Feng, & Liu, 2011). Additionally, the compound has been involved in studies focusing on the one-electron oxidation of similar molecular structures in aqueous solution (Bietti & Capone, 2008).

Pharmaceutical Research and Drug Synthesis

In pharmaceutical research, methyl 2-(3-methoxyphenyl)-2-methylpropanoate has been included in the synthesis of potent PPARpan agonists (Guo et al., 2006) and in the study of new methyl esters for potential antimicrobial properties (Murugavel, Velan, Kannan, & Bakthadoss, 2017).

Organic Chemistry and Reaction Studies

The compound has been a subject in organic chemistry, particularly in reaction studies. It played a role in the synthesis of various organic compounds, demonstrating its utility in complex chemical reactions (Collins & Jacobs, 1986). Also, studies involving side-chain fragmentation of arylalkanol radical cations included compounds structurally similar to methyl 2-(3-methoxyphenyl)-2-methylpropanoate (Baciocchi, Bietti, Putignani, & Steenken, 1996).

Safety And Hazards

This would involve discussing any known health risks associated with the compound, as well as appropriate safety precautions when handling it.


Future Directions

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Please note that the availability of this information can vary depending on the compound . For a specific compound, it’s always a good idea to consult reliable sources or speak with a chemistry professional.


properties

IUPAC Name

methyl 2-(3-methoxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-6-5-7-10(8-9)14-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSBGHWTPTUGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619383
Record name Methyl 2-(3-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-methoxyphenyl)-2-methylpropanoate

CAS RN

32454-33-4
Record name Methyl 2-(3-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DS Huang, RJ DeLuca, JF Hartwig - Organic Syntheses, 2003 - Wiley Online Library
Dicyclohexylamine n‐Butyllithium Methyl isobutyrate 3‐Bromoanisole Di‐μ ‐bromobis(tri‐tert‐butylphosphine)dipalladium Methyl 2‐(3‐methoxyphenyl)‐2‐methylpropanoate …
Number of citations: 7 onlinelibrary.wiley.com
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
DS Huang - 2010 - ideals.illinois.edu
We report the development of a procedure for the α-arylation of esters on 42 mmol scale which did not require use of a glovebox. The coupling of 3-bromoanisole and methyl isobutyrate …
Number of citations: 0 www.ideals.illinois.edu

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